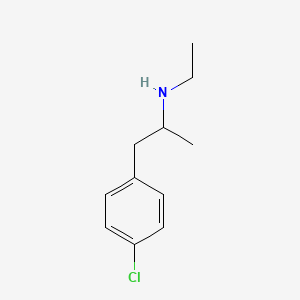

N-Ethyl-p-chloro-amphetamine

Description

Structure

3D Structure

Properties

CAS No. |

2275-67-4 |

|---|---|

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-ethylpropan-2-amine |

InChI |

InChI=1S/C11H16ClN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

PRKDJWMNZDSUPT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Chemistry and Precursor Analysis of N Ethyl P Chloro Amphetamine

General Synthetic Routes for Substituted Amphetamines

The synthesis of substituted amphetamines, including N-alkylated and ring-substituted analogues, generally involves the formation of a C-N bond to create the characteristic amino group. Several classical methods in organic chemistry are frequently employed for this purpose.

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones. wikipedia.orgmdpi.com Named after Rudolf Leuckart, this reaction traditionally uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-170°C). wikipedia.orgdesigner-drug.com

For the synthesis of an N-ethyl substituted amphetamine, the reaction would be adapted. Instead of ammonia (B1221849) or formamide, an N-alkylated formamide or a mixture of the primary amine (ethylamine) and formic acid would be used. The reaction proceeds through the formation of an N-formyl intermediate. designer-drug.com Specifically, p-chloro-phenyl-2-propanone would react with N-ethylformamide or a mixture of ethylamine (B1201723) and formic acid. The resulting N-formyl-N-ethyl-p-chloro-amphetamine intermediate is then hydrolyzed, typically with hydrochloric acid, to yield the final amine product. The Leuckart reaction is known to be one of the most common routes for producing amphetamine-type stimulants. mdpi.com

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. ualberta.canih.gov This process involves two key steps: the reaction of a ketone or aldehyde with a primary amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. ualberta.ca

In the context of N-Ethyl-p-chloro-amphetamine synthesis, the precursor p-chloro-phenyl-2-propanone would be reacted with ethylamine. This condensation reaction forms an unstable imine intermediate. The subsequent reduction of the imine can be achieved using various reducing agents. Common laboratory and industrial reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄) and other hydride reagents like lithium aluminum hydride (LiAlH₄). ualberta.ca

Catalytic hydrogenation , using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum. ualberta.ca

Sodium cyanoborohydride (NaCNBH₃) , which is a milder reducing agent that is selective for the imine in the presence of the ketone.

This method is highly efficient and can be performed as a one-pot reaction where the ketone, amine, and reducing agent are combined. mdpi.com

Catalytic hydrogenation is a fundamental reaction in organic synthesis and can be applied in several ways to produce substituted amphetamines. erowid.org Beyond its use in reductive amination, it is employed to reduce other functional groups to the desired amine.

Key applications include:

Reduction of Nitroalkenes : A common route involves the condensation of p-chlorobenzaldehyde with nitroethane to form 1-(p-chlorophenyl)-2-nitropropene. This intermediate can then be reduced to this compound. The reduction of the nitro group and the double bond is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts such as Raney Nickel or palladium. designer-drug.comualberta.ca

Reduction of Oximes : Phenyl-2-propanone derivatives can be reacted with hydroxylamine (B1172632) to form an oxime. This oxime intermediate is then catalytically hydrogenated to the primary amine. Subsequent N-alkylation would be required to produce the N-ethyl derivative.

Reductive Dehalogenation : Another pathway involves starting with a phenylpropanolamine derivative, such as p-chloro-norephedrine. The hydroxyl group can be converted to a good leaving group, such as a chlorine atom, by reacting it with thionyl chloride (SOCl₂). google.comgoogle.com The resulting chloro-derivative is then subjected to catalytic hydrogenation to remove the chlorine atom via hydrogenolysis, yielding the amphetamine backbone. erowid.orggoogle.com

| Catalyst | Hydrogen Source | Application |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Reduction of imines, nitroalkenes, hydrogenolysis of halides. google.com |

| Platinum (Pt) | Hydrogen Gas (H₂) | General reduction of imines and other functional groups. ualberta.ca |

| Raney Nickel | Hydrogen Gas (H₂) | Reduction of nitro groups and oximes. designer-drug.com |

| Palladium/Barium Sulfate (Pd/BaSO₄) | Hydrogen Gas (H₂) | Hydrogenation of ephedrine (B3423809) derivatives. erowid.org |

This table is interactive. Click on the headers to sort.

The Emde degradation, first described by Hermann Emde in 1909, is a method for the reduction of a quaternary ammonium cation to a tertiary amine. wikipedia.org The classical reaction uses sodium amalgam as the reducing agent, though other reagents like lithium aluminum hydride can also be used. wikipedia.org While historically significant for structure elucidation of alkaloids like ephedrine, it is less common as a primary synthetic route for simple amphetamines compared to reductive amination or the Leuckart reaction. The process involves the cleavage of a C-N bond in a quaternary ammonium salt. Its application would be more of a modification or degradation of a more complex starting material rather than a direct synthesis from common precursors.

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound relies on a set of specific precursor chemicals and involves the formation of key intermediates. International bodies like the International Narcotics Control Board (INCB) monitor many of these chemicals due to their use in illicit drug manufacture. wikipedia.orgincb.orgincb.org

Primary Precursors:

p-Chloro-phenyl-2-propanone (p-Cl-P2P) : This ketone is the most direct precursor to the backbone of p-chloro-amphetamine.

Ethylamine : As the source of the N-ethyl group, this primary amine is essential for direct synthesis routes like reductive amination.

p-Chlorobenzaldehyde : Used as a starting material in routes that proceed via a nitropropene intermediate. wikipedia.org

Nitroethane : Reacts with p-chlorobenzaldehyde to form the nitropropene intermediate. wikipedia.org

Key Intermediates:

N-Formyl-N-ethyl-p-chloro-amphetamine : The direct product of the Leuckart reaction before hydrolysis. designer-drug.com

1-(p-Chlorophenyl)-2-propanone imine of ethylamine : The transient intermediate formed during the reductive amination process before the reduction step.

1-(p-Chlorophenyl)-2-nitropropene : The intermediate formed from the condensation of p-chlorobenzaldehyde and nitroethane. designer-drug.com

Characterization of Synthetic Impurities and By-products

The final product of any chemical synthesis is rarely pure and is often contaminated with unreacted starting materials, intermediates, and side-reaction products. The profile of these impurities can often provide information about the synthetic route used. acs.orgresearchgate.net

Route-Specific Impurities:

Leuckart Reaction : This high-temperature reaction is known to produce a number of characteristic impurities. In the synthesis of amphetamine, impurities such as 4-methyl-5-phenylpyrimidine (B1615610) have been identified. designer-drug.commdma.ch It is plausible that analogous pyrimidines could form in the synthesis of the target compound. Another common by-product is N,N-di-(β-phenylisopropyl)amine; the analogous N-ethyl, p-chloro substituted version could also be expected. designer-drug.commdma.ch Unhydrolyzed N-formyl intermediates are also common impurities.

Reductive Amination : While generally cleaner than the Leuckart reaction, this route can also produce impurities. If the reduction is incomplete, the imine intermediate may persist or participate in side reactions. Over-alkylation could potentially lead to the formation of tertiary amines. One study identified a specific impurity for the reductive amination of P2P to methamphetamine. acs.org

Nitropropene Route : Impurities can arise from incomplete reduction, leaving residual nitropropene or the corresponding oxime.

General Impurities:

Route-Specific Impurity Profiling

The impurities present in a sample of this compound can provide significant insight into the synthetic route used for its production. nih.govdesigner-drug.com Each synthetic pathway will have a unique profile of byproducts and unreacted starting materials.

Leuckart Route Impurities:

The Leuckart reaction is known to produce a number of characteristic impurities. semanticscholar.orgmdma.ch If this compound were synthesized via this method, one would expect to find:

Unreacted 1-(4-chlorophenyl)propan-2-one: Incomplete reaction would leave traces of the starting ketone.

N-formyl-N-ethyl-p-chloro-amphetamine: Incomplete hydrolysis of the intermediate would result in its presence in the final product.

Pyrimidines: The high temperatures and acidic conditions of the Leuckart reaction can lead to the formation of substituted pyrimidines, such as 4-methyl-5-(p-chlorophenyl)pyrimidine. designer-drug.com

Reductive Amination Impurities:

Reductive amination is generally a cleaner reaction than the Leuckart route, but it can still produce specific impurities. nih.govacs.org

Unreacted 1-(4-chlorophenyl)propan-2-one and ethylamine: As with any reaction, incomplete conversion will leave starting materials.

Di-(this compound): Over-reaction or side reactions could potentially lead to the formation of dimers or other more complex structures.

Borane complexes: If sodium borohydride is used as the reducing agent, borane-amine complexes may form and require specific workup procedures to remove.

N-Alkylation of p-chloro-amphetamine Impurities:

If the synthetic route involves the N-alkylation of p-chloro-amphetamine, the impurity profile would be different:

Unreacted p-chloro-amphetamine: Incomplete alkylation would be a primary impurity.

Di-ethylated products: Over-alkylation could lead to the formation of a tertiary amine.

Unreacted ethylating agent: Traces of the ethylating agent, such as ethyl bromide, might remain if not properly removed.

The following table outlines potential route-specific impurities for this compound.

| Synthetic Route | Potential Impurities |

| Leuckart Reaction | 1-(4-chlorophenyl)propan-2-one, N-formyl-N-ethyl-p-chloro-amphetamine, pyrimidines |

| Reductive Amination | 1-(4-chlorophenyl)propan-2-one, ethylamine, di-(this compound) |

| N-alkylation of PCA | p-chloro-amphetamine, di-ethylated products, residual ethylating agents |

Implications of Impurities for Research Standard Purity

The presence of impurities in a research standard of this compound can have significant implications for the accuracy and reproducibility of scientific studies. nih.gov For a compound to be considered a research standard, it must be of high purity, typically greater than 98%. nih.gov The presence of even small amounts of impurities can lead to erroneous results in pharmacological and toxicological studies.

For example, if a sample of this compound is contaminated with unreacted p-chloro-amphetamine, the observed biological effects could be a combination of the two compounds, leading to an incorrect assessment of the activity of this compound. Similarly, the presence of highly reactive or toxic impurities, even at low levels, could lead to unexpected adverse effects in experimental models.

Therefore, the rigorous purification of this compound is crucial to remove any route-specific impurities. Techniques such as distillation, chromatography, and recrystallization are employed to achieve the high purity required for a research standard. The purity of the final product must then be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

The table below details the potential impact of different types of impurities on research data.

| Impurity Type | Potential Impact on Research |

| Unreacted Precursors | May have their own biological activity, confounding the results and leading to an inaccurate assessment of the target compound. |

| Byproducts from Side Reactions | Can have unpredictable pharmacological or toxicological effects, potentially leading to anomalous or misleading data. |

| Residual Solvents and Reagents | May be toxic to cell cultures or animal models, or they may interfere with analytical measurements. |

Preclinical Pharmacology of N Ethyl P Chloro Amphetamine

Mechanisms of Action at Monoamine Transporters

N-Ethyl-p-chloro-amphetamine interacts with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), functioning as both an inhibitor of monoamine uptake and a releaser. nih.govnih.gov In vitro assays using rat brain synaptosomes have demonstrated that it inhibits the uptake of dopamine, norepinephrine, and serotonin and also acts as a substrate, inducing the release of these neurotransmitters. nih.govnih.gov

Dopamine Transporter (DAT) Interactions: Uptake Inhibition and Releasing Properties

This compound exhibits activity at the dopamine transporter, where it functions as both an uptake inhibitor and a releasing agent. nih.govnih.gov Studies have shown that the combination of a para-chloro substitution and an N-ethyl group can lead to reduced releasing effects at the DAT. nih.govnih.gov While specific IC50 or EC50 values for this compound at DAT are not extensively detailed in the provided results, the general finding is that it is an active compound at this transporter. nih.govnih.gov

Norepinephrine Transporter (NET) Interactions: Uptake Inhibition and Releasing Properties

Similar to its effects at the DAT, this compound interacts with the norepinephrine transporter as both an inhibitor of uptake and a substrate for release. nih.govnih.gov The presence of both a para-chloro and an N-ethyl substitution has been noted to decrease its releasing effects at the NET. nih.govnih.gov

Serotonin Transporter (SERT) Interactions: Uptake Inhibition and Releasing Properties

Research indicates that this compound is a potent agent at the serotonin transporter. nih.govnih.gov The addition of a para-chloro group to the amphetamine structure significantly enhances its potency at SERT. nih.govfrontiersin.org Furthermore, increasing the length of the N-alkyl chain, such as with an ethyl group, also augments its relative potency at the serotonin transporter. nih.govnih.gov This compound acts as both an inhibitor of serotonin uptake and a substrate that stimulates serotonin release. nih.govnih.gov

Comparative Potency Across Monoamine Transporters

Structure-activity relationship studies reveal a distinct profile for this compound compared to unsubstituted amphetamines. While unsubstituted compounds generally show greater potency at DAT and NET relative to SERT, the addition of a para-chloro substituent and an N-ethyl group enhances its potency at SERT. nih.govnih.gov In general, para-halogenation of amphetamines tends to increase their inhibitory potential at SERT. frontiersin.org For instance, para-chlorination can increase the inhibition potency at SERT versus DAT by approximately two orders of magnitude compared to the non-substituted amphetamine. frontiersin.org

| Transporter | Interaction | Effect of Substitutions |

| DAT | Uptake Inhibition & Release | Combined para-chloro and N-ethyl substitutions reduce releasing effects. nih.govnih.gov |

| NET | Uptake Inhibition & Release | Combined para-chloro and N-ethyl substitutions reduce releasing effects. nih.govnih.gov |

| SERT | Uptake Inhibition & Release | Para-chloro substitution and increased N-alkyl chain length augment relative potency. nih.govnih.gov |

Receptor Binding Profiles and Agonist Activity

The interaction of this compound extends beyond monoamine transporters to include direct binding to serotonin receptors.

Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT1A)

While specific binding affinity (Ki) or functional activity (EC50/IC50) values for this compound at 5-HT2A and 5-HT1A receptors are not explicitly detailed in the provided search results, the pharmacology of the closely related compound, p-chloroamphetamine (PCA), offers some insights. PCA-induced serotonin release does not appear to be affected by interactions with 5-HT2A or 5-HT1A receptors. nih.gov However, chronic administration of PCA can lead to region-specific changes in the expression of 5-HT1A receptor mRNA. nih.gov It is important to note that N-ethylation can influence the affinity and activity at these receptors, but direct data for this compound is limited in the provided context.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Species Differences (e.g., rat vs. human TAAR1)

This compound's interaction with Trace Amine-Associated Receptor 1 (TAAR1) reveals significant species-dependent variations, particularly between rat and human orthologs. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is activated by various endogenous trace amines and psychoactive compounds like amphetamines. qianlilab.orgfrontiersin.orgnih.gov

Research indicates that while amphetamine and its N-methyl derivatives are agonists at rat TAAR1, N-ethyl analogs exhibit considerably lower activity at this receptor. frontiersin.org This observation extends to the rhesus monkey TAAR1 as well. frontiersin.org Specifically for p-chloroamphetamine (PCA), it has been reported to act as an agonist at the rat TAAR1. wikipedia.org However, it is not a significant agonist of the human TAAR1 and appears to be inactive at the mouse TAAR1. wikipedia.org The affinity of various ligands for TAAR1 can differ by more than an order of magnitude between human and rat variants. frontiersin.org These species-specific differences in TAAR1 pharmacology are crucial for interpreting and translating preclinical research findings to humans. frontiersin.orgnih.gov

The structural basis for these species differences lies in the amino acid sequences of the ligand-binding pockets of the receptors. frontiersin.org For instance, the potency of agonists can be significantly affected by the presence or absence of specific residues, such as serine, which can form hydrogen bonds with ligands. frontiersin.org

Table 1: Species-Dependent TAAR1 Agonism of Amphetamine Analogs

| Compound | Rat TAAR1 Activity | Human TAAR1 Activity | Mouse TAAR1 Activity |

|---|---|---|---|

| Amphetamine | Agonist frontiersin.org | Agonist nih.gov | Agonist nih.gov |

| N-Methyl-amphetamine | Agonist frontiersin.org | Agonist nih.gov | Agonist nih.gov |

| N-Ethyl-amphetamine | Lower activity compared to amphetamine frontiersin.org | - | - |

| p-Chloroamphetamine (PCA) | Agonist wikipedia.org | Not a significant agonist wikipedia.org | Inactive wikipedia.org |

Dopamine (D) Receptor Function Modulation (e.g., D2 receptor)

This compound and related compounds can modulate dopamine receptor function, particularly the D2 receptor (D2R), which is a key receptor for many antipsychotic drugs and is involved in various neurological processes. nih.govwikipedia.org The D2 receptor is coupled to the Gi subtype of G-protein, and its activation typically inhibits adenylyl cyclase activity. wikipedia.org

Studies have shown that amphetamine treatment can lead to a downregulation of G protein stimulation through D2 receptors. nih.gov For instance, repeated amphetamine administration in rats selected for high exploratory activity reduced D2 receptor-mediated stimulation of [35S]GTPγS-binding in the striatum. nih.gov

Furthermore, interactions between TAAR1 and D2 receptors have been identified. In cells co-transfected with both TAAR1 and D2 receptors, the response to TAAR1 agonists was lower compared to cells expressing only TAAR1. frontiersin.org This inhibitory effect could be reversed by selective D2 receptor antagonists, suggesting a functional interplay between these two receptor systems. frontiersin.org The neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), which has structural similarities to this compound, has been shown to alter D2 receptor function in a manner dependent on the baseline behavioral traits of the animals. nih.gov In rats with low exploratory activity, DSP-4 treatment increased D2 receptor function in the striatum, whereas it was reduced in high-exploratory rats. nih.gov

Enzyme Interactions

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A)

This compound belongs to the amphetamine class of compounds, many of which are known to interact with monoamine oxidase (MAO) enzymes. nih.gov MAO-A and MAO-B are crucial enzymes in the catabolism of monoamine neurotransmitters. nih.gov MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms can metabolize dopamine. nih.gov

Structure-activity relationship studies of amphetamine derivatives reveal that modifications to the chemical structure significantly influence their MAO inhibitory properties. nih.gov The presence of an α-methyl group on the phenethylamine (B48288) structure, as is characteristic of amphetamines, tends to confer selectivity for MAO-A inhibition. nih.gov

Specifically regarding the N-alkyl substituent, increasing the size of this group from a methyl to an ethyl or larger group appears to decrease the affinity for MAO-A. nih.gov Therefore, this compound would be expected to have a lower affinity for MAO-A compared to its N-methyl or non-N-alkylated counterparts. p-Chloroamphetamine (PCA) itself has been identified as a relatively potent inhibitor of MAO-A, with an IC50 value in the micromolar range. wikipedia.org

Table 2: MAO-A Inhibition by Amphetamine Derivatives

| Compound | MAO-A Inhibition | Reference |

|---|---|---|

| Amphetamine | Selective MAO-A inhibitor | nih.gov |

| p-Chloroamphetamine (PCA) | IC50 = 1,900 to 4,000 nM | wikipedia.org |

| This compound | Expected lower affinity than PCA | nih.gov |

Impact on Monoamine Catabolism

The inhibition of MAO enzymes by compounds like this compound directly impacts the catabolism of monoamine neurotransmitters. By inhibiting MAO-A, the primary metabolic pathway for neurotransmitters like serotonin and norepinephrine is hindered. nih.govnih.gov This leads to an increase in the synaptic availability of these monoamines.

The neurotoxin p-chloroamphetamine (PCA) has been shown to cause a reduction in the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. ut.ee It also significantly decreases the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions such as the hippocampus and striatum. ut.ee This reduction in metabolite levels is a direct consequence of the disruption of normal monoamine catabolism. While part of this effect is due to the release of monoamines, the inhibition of MAO contributes to the altered neurochemical profile. wikipedia.organnualreviews.org

Metabolic Pathways and Pharmacokinetics in Preclinical Models

Biotransformation Processes (Phase I and Phase II Metabolism)

N-Ethyl-p-chloro-amphetamine undergoes extensive biotransformation, primarily through Phase I reactions that modify its chemical structure, followed by Phase II conjugation reactions. These metabolic processes are crucial for its clearance from the body.

A primary and significant metabolic pathway for N-alkylated amphetamines is the removal of the alkyl group from the nitrogen atom. nih.gov

Metabolic Conversion to PCA : N-alkylated analogues of para-chloroamphetamine (PCA) are known to be metabolized, at least in part, into PCA itself. wikipedia.org Studies on various N-alkylated amphetamines in rats demonstrate that extensive N-dealkylation occurs in vivo. nih.gov

Mechanism : The process of N-dealkylation involves enzymatic cleavage of the carbon-nitrogen bond. nih.gov For this compound, this specific reaction is termed N-deethylation, resulting in the formation of its primary metabolite, p-chloroamphetamine (PCA). This conversion is a critical step, as the subsequent pharmacological and toxicological profile can be attributed to the actions of the resulting PCA metabolite. wikipedia.org In studies of structurally similar cathinones, N-deethylation is a consistently observed Phase I reaction. uni-saarland.deresearchgate.net

Hydroxylation, the addition of a hydroxyl (-OH) group, is another major Phase I metabolic pathway for amphetamine-type compounds. ru.nl

Aromatic Hydroxylation : The most common form of hydroxylation for amphetamines occurs on the phenyl ring, typically at the para-position (4-position). ru.nl In the case of this compound, the para-position is already occupied by a chlorine atom. Therefore, hydroxylation would likely occur at an alternative position on the aromatic ring. For other amphetamines, the enzyme CYP2D6 is primarily responsible for this transformation. wikipedia.org

Aliphatic Hydroxylation : Hydroxylation can also occur on the side chain of the molecule. For related compounds, hydroxylation at the side chain has been identified as a metabolic pathway. researchgate.netresearchgate.net This would involve the addition of a hydroxyl group to the ethyl or propyl side chain of the molecule.

The metabolic pathway of carbonyl group reduction is a significant biotransformation for a class of compounds known as synthetic cathinones, which are structurally related to amphetamines. uni-saarland.deresearchgate.netnih.gov However, this compound is a phenethylamine (B48288) derivative and, like other amphetamines, lacks a carbonyl (C=O) group at the beta-position of its carbon skeleton. nist.gov

Structural Distinction : Synthetic cathinones are defined by the presence of a β-keto group. The reduction of this carbonyl group to a secondary alcohol is a major Phase I metabolic reaction for cathinone (B1664624) derivatives, often resulting in the formation of diastereomeric alcohol metabolites. uni-saarland.deresearchgate.net

Applicability : Since this compound does not possess a carbonyl functional group, this metabolic pathway is not applicable to its biotransformation. The core structure is that of an amphetamine, not a cathinone. nist.gov

| Metabolic Pathway | Description | Applicability to this compound | Source |

| N-Deethylation | Removal of the N-ethyl group to form p-chloroamphetamine (PCA). | Yes, a major pathway. | wikipedia.orgnih.gov |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or alkyl side chain. | Yes, a likely pathway. | researchgate.netru.nl |

| Carbonyl Reduction | Reduction of a β-keto group to a hydroxyl group. | No, the compound lacks a carbonyl group. | nih.govnist.gov |

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation, N-Acetylation)

Conjugation reactions represent a critical step in the biotransformation of xenobiotics, including amphetamine derivatives, facilitating their detoxification and elimination from the body. These Phase II metabolic processes typically follow Phase I reactions, such as hydroxylation and N-dealkylation, to produce more water-soluble metabolites.

Glucuronidation: This is a major conjugation pathway for many drugs and their metabolites. For amphetamine-like substances, hydroxylated metabolites are often substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. For instance, studies on the related compound 4-chloro-2,5-dimethoxyamphetamine (DOC) in rats have shown that its O-demethylated metabolites undergo subsequent glucuronidation. nih.gov Similarly, research on other amphetamine derivatives has demonstrated the presence of glucuronide conjugates of phenolic metabolites in biological samples. core.ac.uk It is therefore highly probable that hydroxylated metabolites of this compound would also be conjugated with glucuronic acid in preclinical models.

Sulfation: Alongside glucuronidation, sulfation is another key conjugation reaction for phenolic metabolites. The sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to hydroxyl groups. In studies of DOC in rats, sulfation of the O-demethylated metabolites was also observed. nih.gov This suggests that sulfation is a likely metabolic pathway for any phenolic metabolites formed from this compound.

N-Acetylation: This metabolic route is particularly relevant for compounds with a primary amine group. While this compound itself is a secondary amine, its potential N-de-ethylated metabolite, p-chloroamphetamine (PCA), is a primary amine and thus a candidate for N-acetylation. Studies on other phenethylamines have identified N-acetylated metabolites in rat urine. researchgate.net

The table below summarizes the potential conjugation reactions for this compound based on findings from related compounds.

| Conjugation Reaction | Enzyme Family | Potential Substrate (Metabolite of this compound) | Supporting Evidence from Related Compounds |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites | Observed for metabolites of 4-chloro-2,5-dimethoxyamphetamine and other amphetamines in rats. nih.govcore.ac.uk |

| Sulfation | Sulfotransferases (SULTs) | Hydroxylated metabolites | Identified for metabolites of 4-chloro-2,5-dimethoxyamphetamine in rats. nih.gov |

| N-Acetylation | N-acetyltransferases (NATs) | p-Chloroamphetamine (N-de-ethylated metabolite) | N-acetylation is a known pathway for primary amine metabolites of phenethylamines. researchgate.net |

| Methylation | Methyltransferases | Catechol metabolites (if formed) | While less commonly reported for simple hydroxylated amphetamines, methylation could occur if dihydroxylated (catechol) metabolites are formed. |

Metabolite Identification and Characterization in Biological Matrices (preclinical)

The identification of metabolites in biological matrices such as urine and plasma is essential for understanding the complete metabolic profile of a compound. In preclinical studies, typically using rat models, various analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose.

For this compound, it is anticipated that its metabolic profile would mirror that of other N-alkylated and para-chlorinated amphetamines. The primary Phase I metabolic pathways would likely involve N-dealkylation to form p-chloroamphetamine (PCA) and hydroxylation of the phenyl ring.

A study on the structurally similar compound, 4-chloroethcathinone (B12801267) (4-CEC), which also possesses a para-chloro substitution and an N-ethyl group, revealed several key metabolites in human biosamples and in vitro models that could be analogous to those of this compound. These included the N-deethyl metabolite and its subsequent dihydro (reduced carbonyl) metabolite . uni-saarland.de Furthermore, conjugates with dicarboxylic acids were identified for 4-CEC. uni-saarland.de

Research on ethylamphetamine in rats identified p-hydroxy-N-ethylamphetamine as a major metabolite, indicating that aromatic hydroxylation is a significant pathway. nih.gov It is therefore highly probable that this compound undergoes hydroxylation on the aromatic ring, likely at a position ortho to the chloro-substituent.

Based on these findings, the following table outlines the expected metabolites of this compound in preclinical biological matrices.

| Metabolite | Metabolic Pathway | Biological Matrix (Preclinical) | Analytical Method for Identification | Evidence from Related Compounds |

| p-Chloroamphetamine (PCA) | N-De-ethylation | Urine, Plasma | GC-MS, LC-MS | N-dealkylation is a common pathway for N-substituted amphetamines. ru.nl PCMA is metabolized to PCA. wikipedia.org |

| Hydroxy-N-Ethyl-p-chloro-amphetamine | Aromatic Hydroxylation | Urine, Plasma | GC-MS, LC-MS | p-hydroxyethylamphetamine is a major metabolite of ethylamphetamine in rats. nih.gov |

| Hydroxy-p-chloroamphetamine | N-De-ethylation and Aromatic Hydroxylation | Urine | GC-MS, LC-MS | Combination of common metabolic pathways for amphetamines. |

| Glucuronide and Sulfate Conjugates | Glucuronidation/Sulfation of hydroxylated metabolites | Urine | LC-MS | Metabolites of 4-chloro-2,5-dimethoxyamphetamine are conjugated in rats. nih.gov |

| N-Acetyl-p-chloroamphetamine | N-Acetylation of PCA | Urine | GC-MS, LC-MS | N-acetylation observed for related phenethylamines. researchgate.net |

Excretion Pathways in Animal Models

The primary route of excretion for amphetamines and their metabolites is through the urine. ru.nl Preclinical studies in rats have shown that a significant portion of the administered dose of amphetamine-like compounds is eliminated renally within 24 to 48 hours. The extent of excretion of the parent drug versus its metabolites can be influenced by urinary pH.

For this compound, it is expected that both the unchanged parent compound and its various metabolites would be excreted in the urine. A study on ethylamphetamine showed that after 24 hours, 5-18% of the dose was excreted as amphetamine in the urine, indicating that N-dealkylation followed by renal excretion is a notable pathway. frontiersin.org

Studies on the related compound 4-chloro-2,5-dimethoxyamphetamine (DOC) in rats demonstrated the presence of its metabolites in urine, confirming renal excretion as the main elimination route. nih.gov The detection of both Phase I and Phase II metabolites in urine highlights the importance of this matrix for comprehensive metabolic profiling.

The excretory profile of this compound in a rat model would likely show a combination of the parent drug and its major metabolites, including p-chloroamphetamine, hydroxylated derivatives, and their conjugated forms. The relative abundance of each would depend on the rate and extent of the different metabolic reactions.

Neurobiological and Behavioral Research in Animal Models

Neurochemical Effects on Brain Monoamine Systems

N-Ethyl-p-chloroamphetamine, a derivative of amphetamine, exerts significant influence on the monoaminergic systems of the brain, namely those involving serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). Its effects are characterized by alterations in the extracellular concentrations of these neurotransmitters and their metabolites.

In-vitro studies have demonstrated that N-Ethyl-p-chloroamphetamine and its structural relatives inhibit the reuptake of dopamine, norepinephrine, and serotonin at their respective transporters (DAT, NET, and SERT). nih.govnih.gov Specifically, para-chloro substitution on the amphetamine structure tends to enhance potency at the serotonin transporter. nih.govnih.gov The addition of an N-ethyl group also augments relative potency at SERT. nih.govnih.gov

Compared to its close analog, p-chloroamphetamine (PCA), the alpha-ethyl homolog of PCA, 1-(4-chlorophenyl)-2-aminobutane (CAB), which shares structural similarities with N-Ethyl-p-chloroamphetamine, was found to be two-fold less potent at inhibiting the synaptosomal uptake of serotonin and five-fold less potent at inhibiting the uptake of dopamine. nih.gov In vivo microdialysis studies revealed that while PCA caused a substantial increase in extracellular dopamine in the striatum, an equimolar dose of CAB did not produce a similar increase, and a higher dose only led to a slight elevation. nih.gov This suggests that the extension of the alpha-alkyl group significantly diminishes the dopaminergic effects seen with PCA. nih.gov

Studies on related compounds further illuminate these mechanisms. For instance, N-ethylpentylone (NEP), a synthetic cathinone (B1664624), has been shown to dose-dependently increase extracellular levels of both dopamine and serotonin in the nucleus accumbens of rats, with a more pronounced effect on dopamine. researchgate.net This indicates a significant potential for interaction with these monoamine systems.

The administration of N-Ethyl-p-chloroamphetamine and related compounds leads to changes in the concentrations of monoamine metabolites, reflecting altered neurotransmitter turnover. For example, PCA has been shown to decrease levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum. nih.gov Similarly, both low and high doses of CAB, the alpha-ethyl homolog of PCA, also caused a decrease in extracellular DOPAC. nih.gov

In studies with N-ethylpentylone, an increase in the concentration of the dopamine metabolite 3-methoxytyramine (3-MT) was observed, while the turnover of dopamine to DOPAC and serotonin to 5-hydroxyindoleacetic acid (5-HIAA) was negatively affected. researchgate.net Research on PCA has also demonstrated reductions in 5-HIAA levels in various brain regions, indicative of decreased serotonin turnover. nih.govut.ee Specifically, a significant reduction of hippocampal serotonin and its metabolite 5-HIAA by about 29% has been noted after PCA administration in female Wistar rats. ut.ee Furthermore, PCA treatment has been found to reduce striatal dopamine and its metabolites by approximately 10-15%. ut.ee

The neurochemical effects of N-Ethyl-p-chloroamphetamine and its analogs exhibit regional specificity within the brain. PCA, for instance, has a more pronounced neurodegenerative effect in the prefrontal cortex compared to the septum, as evidenced by lower levels of 5-HT and 5-HIAA in the former region. ut.ee This difference may be attributed to the higher density of beaded nerve fibers in the septum, which are more resistant to the effects of PCA. ut.ee

The striatum is a key area affected by these compounds. PCA administration leads to a significant increase in extracellular dopamine in this region. nih.gov Furthermore, studies on PCA have shown a reduction in dopamine and its metabolites in the striatum. ut.eenih.gov The nucleus accumbens is another critical site of action, where compounds like N-ethylpentylone have been shown to increase both dopamine and serotonin levels. researchgate.net The hippocampus is also a target, with PCA causing a decrease in serotonin and 5-HIAA levels. nih.govut.ee

Microdialysis studies in behaving animals have allowed for the simultaneous characterization of dopamine and serotonin responses in the caudate nucleus and norepinephrine in the hippocampus following administration of amphetamine isomers. jneurosci.org These studies highlight the complex and regionally distinct neurochemical profiles of such compounds. The prefrontal cortex, nucleus accumbens, and striatum are also implicated in the effects of related compounds like MDMA, showing altered neuronal activity. wgtn.ac.nzwgtn.ac.nz

Behavioral Pharmacology in Animal Models

The neurochemical alterations induced by N-Ethyl-p-chloroamphetamine manifest in observable behavioral changes in animal models, particularly in locomotor activity and in paradigms designed to assess subjective drug effects.

In mouse studies, N-Ethyl-p-chloroamphetamine (referred to as 4CEA) has been shown to stimulate locomotion. nih.gov Generally, para-chloro substituted amphetamines tend to be more efficacious in increasing locomotor activity than their unsubstituted counterparts. nih.govnih.gov However, the locomotor stimulant effects of cathinones are generally weaker compared to their amphetamine analogs. nih.gov

The locomotor-activating effects of related compounds like PCA are thought to be linked to the presynaptic release of dopamine in the nucleus accumbens. ut.ee Interestingly, the increase in locomotor activity induced by PCA and MDMA is considered to be significantly different from that caused by amphetamine and is likely mediated in part by the serotonin system. ut.ee In some animal models of Parkinson's disease, certain amphetamine derivatives have been shown to counteract severe motor deficits in a dopamine-independent manner. plos.orgplos.org

Drug discrimination paradigms are utilized to assess the subjective effects of psychoactive substances in animals. In these studies, animals are trained to distinguish between the effects of a specific drug and a placebo (saline). The alpha-ethyl homolog of PCA, CAB, was found to be approximately three-fold less potent than PCA in animals trained to discriminate MDMA or its alpha-ethyl homologue, MBDB, from saline. nih.gov

In rats trained to discriminate (+)-amphetamine, the alpha-ethyl homologue of (+)-amphetamine, (+)-AEPEA, produced only partial generalization, suggesting that it does not fully mimic the subjective effects of amphetamine. psu.edu This indicates that extending the alpha-alkyl substituent can diminish the characteristic discriminative stimulus properties of amphetamine. psu.edu Studies with other synthetic cathinones, such as N-ethyl-hexedrone, have shown that they can substitute for the discriminative stimulus effects of methamphetamine and cocaine, indicating similar subjective effects. acs.org

Effects on Avoidance Learning and Memory

There is a significant lack of specific research on the direct effects of N-Ethyl-p-chloro-amphetamine on avoidance learning and memory in animal models. The majority of the available literature focuses on its parent compound, p-chloroamphetamine (PCA). Studies on PCA have demonstrated marked effects on learning and memory processes. For instance, pre-training administration of PCA has been shown to impair both active and passive avoidance retention in a dose-dependent manner. grafiati.com This deficit in avoidance learning is suggested to be linked to the release of serotonin (5-HT). nih.govnih.gov Furthermore, research indicates that excessive serotonin release, rather than its depletion, is what leads to impairments in memory retention in rats. nih.gov However, it is crucial to note that these findings are for PCA, and similar dedicated studies on this compound are not available in the current scientific literature.

Neurotoxicity Research in Animal Models

Serotonergic Neurotoxicity: Mechanisms and Specificity

The neurotoxic profile of this compound is primarily understood through the lens of its structural analog, p-chloroamphetamine (PCA), which is a potent serotonergic neurotoxin. wikipedia.org Research into the structure-activity relationships of a series of amphetamine neurotoxins has indicated that the α-ethyl analogue of PCA, which corresponds to this compound, is less potent as a neurotoxin compared to PCA. wikipedia.org This suggests that the ethyl substitution on the amphetamine side chain reduces its serotonergic neurotoxicity.

The neurotoxicity of PCA is selective for serotonin neurons, with no long-term depletion of norepinephrine or dopamine observed. wikipedia.org The mechanism is thought to involve uptake by the serotonin transporter (SERT), as serotonin reuptake inhibitors can block PCA's neurotoxic effects. wikipedia.org

Long-term Depletions of Neurotransmitters

There is a lack of direct research on the long-term neurotransmitter depletions specifically caused by this compound. Studies on the closely related compound, p-chloroamphetamine (PCA), have shown that it produces a long-lasting depletion of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.orgnih.gov This depletion is a hallmark of its neurotoxic action on serotonergic neurons. wikipedia.org For instance, brain serotonin levels in rats remained reduced by 41% even 38 days after PCA administration. wikipedia.org It is plausible that this compound may induce similar, though potentially less potent, long-term serotonergic deficits, but dedicated studies are required to confirm this.

Mechanisms Underlying Neurotoxicity (e.g., role of endogenous 5-HT release)

The precise mechanisms underlying the neurotoxicity of this compound have not been specifically elucidated. However, research on p-chloroamphetamine (PCA) provides significant insights. The neurotoxicity of PCA is believed to be dependent on the release of endogenous serotonin (5-HT). nih.gov Studies have shown that prior depletion of 5-HT stores can protect against the neurotoxic effects of PCA. nih.gov This suggests that the neurotoxic cascade may be initiated or augmented by the excessive release of 5-HT or the formation of a toxic 5-HT metabolite. nih.gov Furthermore, the involvement of dopamine has also been implicated in the neurotoxicity of PCA. wikipedia.orgnih.gov While these mechanisms are well-documented for PCA, their direct applicability to this compound remains to be experimentally verified.

Reversibility and Persistence of Neurotoxic Effects

There is currently no specific information available regarding the reversibility and persistence of the neurotoxic effects of this compound. The long-lasting nature of the serotonergic depletion caused by p-chloroamphetamine (PCA) suggests that its neurotoxic effects are persistent. wikipedia.org The recovery from PCA-induced neurotoxicity, if any, is a complex process and not fully understood. Given that this compound is considered a less potent neurotoxin than PCA, it is conceivable that its effects might be less persistent or more reversible, but this is speculative in the absence of direct scientific evidence.

Analytical Methodologies for Research and Forensic Applications

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of N-Ethyl-p-chloro-amphetamine, providing the means to separate the compound from complex matrices before detection. The choice of technique often depends on the sample type, required sensitivity, and the specific analytical goal, such as qualitative identification or quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized and robust technique for the analysis of amphetamine-type substances, valued for its high resolving power and definitive identification capabilities. oup.com For compounds like this compound, which are primary or secondary amines, derivatization is often a necessary step to improve chromatographic properties, such as peak shape and thermal stability, and to enhance mass spectral characteristics.

Common derivatizing agents for amphetamines include various chloroformates and anhydrides. researchgate.net For instance, derivatization with 2,2,2-trichloroethyl chloroformate has been successfully applied to a range of amphetamine-related drugs, producing stable derivatives with characteristic mass spectra. researchgate.netnih.gov Another agent, trifluoroacetic anhydride (B1165640) (TFAA), is also used, as seen in the analysis of the related compound p-chloroamphetamine (PCA). oup.comnih.gov

The general GC-MS procedure involves sample preparation, which typically includes liquid-liquid extraction or solid-phase extraction, followed by derivatization. The derivatized extract is then injected into the GC-MS system. The mass spectrometer can be operated in either full-scan mode for qualitative analysis and structure elucidation or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.net

Table 1: Illustrative GC-MS Parameters for Amphetamine-Type Compounds

| Parameter | Description |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm ID, 0.5 µm film DB-5ms). cdc.gov |

| Injection Mode | Splitless. researchgate.net |

| Carrier Gas | Helium. cdc.gov |

| Derivatization Agent | 2,2,2-trichloroethyl chloroformate or Trifluoroacetic anhydride (TFAA). oup.comresearchgate.net |

| MS Ionization | Electron Ionization (EI) or Chemical Ionization (CI). researchgate.netnih.gov |

| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM). researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method in many forensic and clinical toxicology labs due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. fda.gov.tw This technique is particularly advantageous for analyzing biological samples like urine and serum. restek.comcore.ac.uk

For the analysis of this compound and related compounds, reversed-phase chromatography is typically employed, often using a C18 column. restek.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to achieve separation. fda.gov.twcore.ac.uk Detection is performed using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in positive ion mode. The high specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte and its internal standard. core.ac.uk

Table 2: Typical LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase (e.g., Raptor C18). restek.com |

| Mobile Phase A | Aqueous buffer (e.g., 1 mM Ammonium Formate). core.ac.uk |

| Mobile Phase B | Organic solvent (e.g., Methanol with 0.1% Formic Acid). core.ac.uk |

| Elution | Gradient. fda.gov.tw |

| Ionization Source | Electrospray Ionization (ESI), positive mode. core.ac.uk |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). core.ac.uk |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or fluorescence detectors, is a versatile technique for the separation and quantification of amphetamines. dss.go.th While often used as a standalone technique, it also serves as the separation front-end for LC-MS systems. For chiral molecules like this compound, chiral HPLC methods are essential for separating the enantiomers, which can have different pharmacological activities. nih.gov

Enantiomeric separation can be achieved through two main approaches: direct and indirect. nih.gov The direct method uses a chiral stationary phase (CSP), such as one based on cyclodextrins. dss.go.th The indirect method involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). dss.go.thnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening technique used for the presumptive identification of amphetamines. nih.gov The method involves spotting the sample extract onto a TLC plate (e.g., silica gel) and developing it in a chamber with an appropriate mobile phase. uj.edu.pl

After development, the separated compounds are visualized using various reagents. swgdrug.org For amphetamines, ninhydrin (B49086) is a common visualization agent, producing characteristic colored spots. uj.edu.pl To improve sensitivity, pre-chromatographic derivatization can be performed directly on the TLC plate. For example, derivatization with phenyl isothiocyanate followed by visualization using an iodine-azide reaction has been shown to significantly lower the detection limits for amphetamine analogues compared to other visualization methods. uj.edu.plresearchgate.net

Table 3: Example TLC Systems for Amphetamine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F-254 precoated plates. swgdrug.org |

| Mobile Phase Example | Methanol:ethyl acetate:ammonia (B1221849) hydroxide (B78521) (6:3:1). swgdrug.org |

| Visualization Reagents | Ninhydrin, Iodine-Azide Reaction (after derivatization). uj.edu.plswgdrug.org |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and unambiguous identification of this compound. Mass spectrometry, in particular, provides detailed information based on the molecule's mass-to-charge ratio and fragmentation behavior.

Mass Spectrometry Fragmentation Patterns for Identification

The mass spectrum of a compound provides a unique fingerprint that is crucial for its identification. In GC-MS analysis using electron ionization (EI), molecules are fragmented in a reproducible manner. The fragmentation pattern of this compound can be predicted based on the known fragmentation of similar amphetamine structures.

For amphetamines, the primary fragmentation pathway is the alpha-cleavage (β-fission relative to the phenyl ring), resulting in the formation of a stable iminium cation. For this compound, the key fragmentation would involve the cleavage of the bond between the alpha and beta carbon atoms of the propane (B168953) chain.

Based on the analysis of the closely related p-chloroamphetamine (PCA), which has a molecular weight of approximately 169.5 g/mol , characteristic fragments are observed. oup.comnih.gov The mass spectrum of its TFAA derivative shows a base peak at m/z 140. oup.com The underivatized PCA would be expected to produce a fragment from alpha-cleavage, leading to an iminium ion. The presence of a chlorine atom is indicated by a characteristic isotopic cluster for chlorine-containing fragments (35Cl/37Cl ratio of approximately 3:1). oup.com

For this compound (molecular weight ~197.7 g/mol ), the following fragmentation patterns are expected under EI conditions:

Molecular Ion (M+•): A peak at m/z 197/199, which may be of low abundance.

Alpha-Cleavage: The most significant fragmentation would be the cleavage of the C-C bond adjacent to the benzene (B151609) ring, leading to the formation of a stable N-ethyl-iminium cation. This would result in a base peak at m/z 72 (CH3-CH=N+H-CH2CH3).

Tropylium Ion Formation: Cleavage of the side chain can also lead to the formation of a chlorobenzyl cation at m/z 125/127 . This fragment is formed by the loss of the aminopropyl side chain.

Other Fragments: Other fragments similar to those seen for PCA, such as those resulting from rearrangements and further fragmentation of the primary ions, would also be present.

Table 4: Predicted Key Mass Fragments for this compound (Underivatized, EI)

| m/z (mass/charge) | Ion Structure/Origin | Significance |

|---|---|---|

| 197/199 | [C₁₁H₁₆ClN]+• | Molecular Ion |

| 125/127 | [C₇H₆Cl]+ | Chlorobenzyl cation |

This fragmentation data, especially the base peak and the isotopic patterns of chlorine-containing fragments, allows for the confident identification of this compound in forensic and research samples. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a typical ¹H-NMR spectrum, the protons on the para-substituted benzene ring would appear as two distinct doublets in the aromatic region (typically 7.0-7.5 ppm), each integrating to two protons. researchgate.net The ethyl group attached to the nitrogen would produce a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methine (-CH-) proton adjacent to the nitrogen and the methyl group on the propane backbone would appear as multiplets. The chemical shifts and coupling patterns of these signals provide definitive evidence for the connectivity of the atoms, confirming the identity and purity of the compound.

Sample Preparation and Derivatization Techniques

Effective sample preparation is critical for isolating this compound from complex matrices and for enhancing its detectability by analytical instruments.

Extraction Procedures (e.g., liquid-liquid extraction, solid-phase extraction)

Liquid-Liquid Extraction (LLE) is a widely used technique for extracting amphetamines from biological samples. benthamopen.comresearchgate.net This method relies on the differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like this compound, the pH of the aqueous sample is adjusted to a basic value (e.g., pH ≥ 10) to ensure the analyte is in its neutral, free base form, which is more soluble in organic solvents. benthamopen.com A variety of organic solvents can be used, including chloroform, ethyl acetate, and diethyl ether, or solvent mixtures. benthamopen.comnih.gov The selection of the solvent is optimized to maximize the recovery of the analyte. benthamopen.com

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. sigmaaldrich.comaurorabiomed.comusm.edu This technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. For amphetamine-type substances, mixed-mode cation exchange SPE cartridges are particularly effective. usm.edu The process typically involves:

Conditioning: The sorbent is prepared with appropriate solvents.

Loading: The pre-treated sample (e.g., urine acidified to pH 6) is loaded onto the cartridge. researchgate.net

Washing: The cartridge is washed with various solvents (e.g., deionized water, acetic acid, methanol) to remove interfering substances from the matrix. researchgate.net

Elution: The target analyte is selectively eluted from the sorbent using a specific solvent mixture, often containing an organic solvent and a small amount of a strong base like ammonium hydroxide to neutralize the analyte for elution (e.g., methylene chloride-isopropanol-ammonium hydroxide). researchgate.net

SPE is known for providing cleaner extracts compared to LLE, which can improve the sensitivity and robustness of subsequent chromatographic analysis. sigmaaldrich.com

Derivatization for Enhanced Volatility or Detection (e.g., Trifluoroacetylation, Trimethylsilylation, Fluorometric Labeling)

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for gas chromatography (GC) analysis. It can enhance thermal stability, improve chromatographic peak shape, and increase mass spectrometry (MS) sensitivity. jfda-online.comgcms.cz

Trifluoroacetylation: This is a common acylation technique where the active hydrogen on the secondary amine of this compound is replaced with a trifluoroacetyl group. Reagents such as Trifluoroacetic Anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are frequently used. nih.govnih.govoup.com The resulting derivative is more volatile and produces characteristic mass fragments, aiding in its identification and quantification by GC-MS. nih.govresearchgate.net For example, online flash injection with MBTFA has been shown to be a cost-effective derivatization method. nih.gov

Trimethylsilylation: This process involves introducing a nonpolar trimethylsilyl (B98337) (TMS) group, which lowers the boiling point of the analyte and reduces the potential for thermal degradation during GC analysis. sigmaaldrich.com A versatile reagent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comacs.org The TMS derivatives often provide clear mass spectra with typical fragments that facilitate compound identification. sigmaaldrich.com Using a deuterated silylating agent like MSTFA-d9 can further aid in identifying unknown compounds by observing a predictable mass shift for each derivatized functional group. sigmaaldrich.com

Fluorometric Labeling: For analysis by High-Performance Liquid Chromatography (HPLC), derivatization with a fluorescent tag can significantly enhance detection sensitivity. astm.org A reagent such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride can be used to label amphetamines. The resulting derivatives are highly fluorescent and can be detected at very low concentrations using a fluorescence detector, with specific excitation and emission wavelengths (e.g., λex 330 nm, λem 440 nm). rsc.orgnih.gov

Method Validation Parameters in Research Settings

To ensure the reliability and accuracy of analytical results, methods must be properly validated. Key parameters include the limits of detection and quantification, as well as assessments of precision and bias.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial in forensic toxicology, where trace amounts of substances must be detected. For amphetamine-type compounds, LODs and LOQs vary depending on the analytical technique and the sample matrix.

| Analyte/Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| Amphetamine (GC-MS-EI, HFB derivative) | Urine | 10 pg/L | 30 pg/L | oup.com |

| Amphetamines (GC/MS) | Urine | 2 - 10 ng/mL | ≤10 ng/mL | ojp.gov |

| Amphetamines (LC/MS/MS) | Blood | 0.5 - 1 ng/mL | 0.5 - 2 ng/mL | ojp.gov |

| Amphetamine (GC-MS, TFAA derivative) | Urine | 10 µg/L | 20 µg/L | nih.gov |

| Amphetamine (LC-MS/MS) | Oral Fluid | Not specified | 20 ng/mL | nih.gov |

| Amphetamine (LC-MS/MS) | Serum | 0.1 ng/mL | 0.5 ng/mL | nih.gov |

| Amphetamine (HPLC-Fluorescence) | Hair | 51.4 pg/mg | Not specified | rsc.orgnih.gov |

Precision and Bias Assessments

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-assay precision is assessed by analyzing samples within the same batch, while inter-assay precision is determined over different days or with different analysts. researchgate.net

Bias (or trueness) refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed as a percentage of the true value.

Validated methods for amphetamine analysis demonstrate high precision and low bias. For instance, a dispersive liquid-liquid microextraction method for amphetamines in oral fluid showed imprecision (%RSD) not higher than 9.1% and bias not exceeding -12.3%. nih.gov Similarly, a method for detecting methylenedioxyamphetamine derivatives reported intra-assay precision between 4.54% and 9.14% RSD and inter-assay precision from 6.92% to 10.59% RSD, with accuracy ranging from 97-103%. researchgate.net

| Method/Analyte | Matrix | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy/Bias (%) | Source |

|---|---|---|---|---|---|

| LC-MS/MS for MDMA derivatives | Vitreous Humor | 4.54 - 9.14 | 6.92 - 10.59 | 97 - 103 | researchgate.net |

| DLLME-LC-MS/MS for Amphetamines | Oral Fluid | ≤ 9.1 | Not specified | ≤ -12.3 | nih.gov |

| GC/MS for Psychedelic Amphetamines | Urine | 0.4 - 7.9 | 2.1 - 20.8 | 91 - 116 | ojp.gov |

| HybridSPE-GC-MS for Amphetamine | Hair | ≤ 8.3 | ≤ 6.7 | -9.4 to 5.5 | nih.gov |

Selectivity and Specificity Considerations

In forensic and research applications, the selectivity and specificity of analytical methods are paramount for the unambiguous identification of this compound (p-CECA). Selectivity refers to the ability of a method to differentiate the target analyte from other components in a complex mixture, such as biological matrix constituents or other co-administered drugs. Specificity, a more stringent requirement, is the ability of the method to produce a response for a single, unique analyte, enabling its distinction from closely related structural isomers and analogs. The primary challenges in the analysis of p-CECA lie in distinguishing it from its positional isomers (ortho- and meta-chloro-N-ethyl-amphetamine) and other structurally similar substituted amphetamines.

Chromatographic Separation of Isomers

Gas chromatography (GC) is a cornerstone technique for the analysis of amphetamines. The choice of the capillary column's stationary phase is critical for achieving the separation of positional isomers. Studies on analogous compounds, such as chloroamphetamines (CA) and chloromethamphetamines (CMA), have demonstrated that columns of intermediate polarity, like a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), can successfully resolve ortho-, meta-, and para-substituted regioisomers. nih.govnih.gov This chromatographic separation is a fundamental first step in ensuring analytical specificity. While baseline separation of positional isomers is achievable, their mass spectra under standard electron ionization (EI) are often nearly identical, necessitating further analytical strategies. nih.gov

Mass Spectrometric Differentiation

Standard Electron Ionization-Mass Spectrometry (EI-MS) is widely used for drug identification; however, it provides limited specificity for distinguishing positional isomers of chloro-substituted amphetamines. nih.gov The EI mass spectra for the ortho-, meta-, and para-isomers of chloro-amphetamine analogs are typically dominated by the same major fragment ions, arising from characteristic α-cleavage and benzyl (B1604629) bond cleavage. nih.gov

For this compound, the expected primary fragmentation pathways would involve:

Alpha (α)-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For p-CECA, this would produce an ion at a mass-to-charge ratio (m/z) of 72. This fragment is highly specific for the N-ethyl-amphetamine backbone and is crucial for differentiating it from amphetamine (m/z 44) and methamphetamine (m/z 58) analogs.

Benzyl Bond Cleavage: Fission of the bond between the alpha- and beta-carbon atoms of the side chain, resulting in the formation of a chlorobenzyl cation at m/z 125.

Even after derivatization with agents like trifluoroacetic anhydride (TFAA), which is a common practice to improve chromatographic behavior, the resulting EI mass spectra of the isomers remain very similar, offering little additional information for their differentiation. nih.govnih.gov

To overcome the limitations of EI-MS, Chemical Ionization-Tandem Mass Spectrometry (CI-MS/MS) has proven effective. Research on chloromethamphetamines has shown that by selecting the [M+H-HCl]⁺ ion as the precursor in CI mode, characteristic product ion spectra can be generated that are unique to the position of the chlorine atom on the aromatic ring. nih.govnih.gov This technique provides a robust method for the specific identification of each regioisomer.

Enantiomeric Specificity (Chirality)

A further layer of complexity arises from the fact that this compound is a chiral molecule, existing as two enantiomers (R- and S-isomers). These stereoisomers cannot be distinguished by achiral chromatographic methods or by mass spectrometry, as they possess identical physical properties and fragmentation patterns. However, differentiating between enantiomers is often crucial in forensic toxicology, as they can exhibit different pharmacological activities and legal statuses.

Specificity for a particular enantiomer requires chiral analysis, which can be accomplished through two main approaches:

Direct Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in either a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system. These phases create a chiral environment that allows for the differential interaction with each enantiomer, resulting in their separation.

Indirect Chiral Analysis: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional, achiral chromatographic column.

The choice of method depends on the available instrumentation and the specific requirements of the analysis. Both approaches provide the necessary specificity to confirm the presence of a particular enantiomer of this compound.

Structure Activity Relationship Sar Studies of N Ethyl P Chloro Amphetamine and Analogs

Role of Para-Halogenation (Chlorine Substitution) in Activity and Selectivity

Substitution on the phenyl ring is another powerful tool for modulating the pharmacological properties of amphetamines. Halogenation at the para- (4-) position, in particular, has profound effects on activity and selectivity.

A key finding in the SAR of substituted amphetamines is that para-halogenation, including chlorination, significantly enhances activity at the serotonin (B10506) transporter. frontiersin.orgnih.gov The addition of a chlorine atom at the para-position of amphetamine decreases the compound's selectivity for the dopamine (B1211576) transporter over the serotonin transporter. nih.govresearchgate.net This results in a pharmacological profile that is more serotonergic in nature compared to the parent compound. frontiersin.org For example, para-chloroamphetamine (PCA) is a potent serotonin uptake inhibitor and releaser. nih.gov This shift is attributed to the size and electronic properties of the halogen substituent at the para-position. nih.govresearchgate.net The increased potency for SERT inhibition is a consistent finding across para-halogenated amphetamines and cathinones. frontiersin.orgnih.gov

Table 2: Effect of Para-Substitution on Monoamine Transporter Inhibition (IC50 values in nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| Amphetamine | 41 | 14 | 3306 | 80.6 |

| 4-Fluoroamphetamine (4-FA) | 206 | 41 | 910 | 4.4 |

| 4-Chloroamphetamine (PCA) | 247 | 57 | 154 | 0.6 |

Data adapted from Luethi et al. (2019). The DAT/SERT ratio is calculated as (1/DAT IC50) / (1/SERT IC50).

While enhancing serotonergic activity, para-halogenation also significantly increases the neurotoxic potential of amphetamines. nih.govnih.gov Studies have consistently shown that para-chlorinated amphetamines are more cytotoxic than their fluorinated or non-halogenated counterparts. nih.govnih.govresearchgate.net The rank order of cytotoxicity for para-substituents is generally chloride > fluoride (B91410) > hydrogen. frontiersin.orgnih.govnih.gov

This increased toxicity is linked to the impairment of mitochondrial function. nih.govmdpi.com Para-halogenated amphetamines, particularly PCA, can decrease cellular ATP content, impair the mitochondrial respiratory chain, and increase the production of reactive oxygen species (ROS), ultimately leading to apoptosis (programmed cell death). nih.govnih.govmdpi.com The halogen at the para-position also blocks the metabolic pathway of para-hydroxylation, which can prolong the compound's pharmacological and toxicological effects in the body. nih.gov

Comparative SAR with Other Substituted Amphetamines and Cathinones

The SAR principles observed for N-Ethyl-p-chloro-amphetamine can be further understood by comparing them with other substituted amphetamines and the closely related cathinone (B1664624) class of compounds. Cathinones are β-keto analogs of amphetamines, meaning they have a ketone group at the beta-carbon of the phenethylamine (B48288) structure. nih.govacs.org

This β-keto group generally reduces the potency of cathinones as monoamine transporter substrates compared to their amphetamine counterparts. nih.gov For example, amphetamines are typically more potent locomotor stimulants than their β-keto cathinone analogs. nih.gov

The effects of structural modifications can also differ between the two classes. While para-chloro substitution tends to increase the locomotor efficacy of amphetamines, this trend is not observed with cathinones. nih.gov However, similar to amphetamines, para-halogenation of cathinones increases their potency as serotonin uptake inhibitors. frontiersin.org Likewise, N-alkylation in the cathinone series also influences transporter activity. For instance, increasing the α-carbon side-chain length in N-ethyl substituted cathinones correlates with increased cytotoxicity. ub.eduacs.org

Analogies with Methylenedioxyamphetamines (e.g., MDMA, MDE, MDA)

The structure-activity relationship (SAR) of this compound can be understood by drawing parallels with the well-studied methylenedioxyamphetamines, such as MDMA (3,4-methylenedioxymethamphetamine), MDE (3,4-methylenedioxy-N-ethylamphetamine), and MDA (3,4-methylenedioxyamphetamine). The key structural variations in this group involve the substituent on the amine (nitrogen) atom: a methyl group for MDMA, an ethyl group for MDE, and no alkyl substituent for MDA (a primary amine). These variations significantly influence their neuropharmacological profiles.

A primary determinant of activity for these compounds is their interaction with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET). The addition and size of the N-alkyl group play a crucial role. Generally, increasing the length of the N-alkyl substituent from methyl to ethyl tends to augment relative potency at the serotonin transporter (SERT). nih.gov

Studies comparing MDMA, MDA, and MDE reveal distinct differences in neurochemical effects, particularly concerning neurotoxicity. nih.gov While all three compounds acutely deplete cortical serotonin concentrations, their long-term effects diverge. One week after administration, serotonin levels in animals treated with the N-ethyl derivative (MDE) returned to control levels. nih.gov In contrast, both MDMA and MDA produced persistent depletions of serotonin, which is indicative of serotonergic nerve terminal damage. nih.gov This suggests that the N-ethyl group, as seen in MDE, may reduce the long-term neurotoxicity associated with its N-methyl and N-desmethyl counterparts. nih.gov

Furthermore, increasing the size of the N-alkyl substituent appears to reduce the compound's potency for inducing dopamine release. nih.gov This shift in the balance of serotonin versus dopamine release is a critical aspect of the SAR. While this compound lacks the methylenedioxy ring, the principles of N-alkylation observed in the MDMA family provide a valuable framework. The presence of the N-ethyl group on the p-chloro-amphetamine backbone is expected to modulate its interaction with monoamine transporters, potentially enhancing its affinity for SERT while possibly reducing certain neurotoxic outcomes compared to its N-methyl analog, p-chloromethamphetamine (PCMA). nih.govnih.gov

Table 1: Comparative Effects of N-Alkylation on Methylenedioxyamphetamines

Comparison with Beta-Keto Analogs (Cathinones)

A significant structural modification to amphetamines is the addition of a ketone at the beta-carbon position of the propane (B168953) chain, creating a cathinone analog. mdpi.com The beta-keto analog of this compound is 4-chloro-N-ethylcathinone (4-CEC). This modification profoundly alters the pharmacological properties of the molecule.

In general, the addition of a β-keto moiety to an amphetamine structure tends to decrease its potency as a locomotor stimulant. nih.govnih.gov This is often attributed to a reduced potency for inhibiting and/or evoking the release of monoamines, particularly at the dopamine transporter (DAT). nih.gov Studies directly comparing amphetamines with their cathinone counterparts have shown that amphetamines are typically more potent stimulants. nih.gov For instance, a study evaluating a range of substituted phenethylamines found that 4-chloro-N-ethylcathinone was an exception among the tested compounds, as it failed to stimulate locomotion in mice, highlighting the significant impact of the beta-keto group in combination with other substitutions. nih.gov

The presence of the β-keto group also influences the mechanism of action at the transporter level. While many amphetamines are transporter substrates (releasers), the addition of the keto group can shift the activity towards that of a transporter inhibitor (blocker), similar to cocaine. acs.org Some cathinones, however, exhibit a "hybrid" mechanism, acting as DAT blockers but SERT substrates. nih.gov N-ethyl substitution on the cathinone scaffold has been shown to produce potent dopamine uptake inhibitors. ub.eduacs.org However, the combination of a para-chloro substitution and an N-ethyl group on the cathinone backbone appears to significantly reduce its efficacy as a central nervous system stimulant. nih.gov

Table 2: Amphetamine vs. Beta-Keto Analog (Cathinone) SAR

Stereoisomeric Differences in Activity

Amphetamines, including this compound, possess a chiral center at the alpha-carbon, meaning they exist as two stereoisomers (enantiomers): (S)-(+) and (R)-(-). It is a well-established principle in pharmacology that stereoisomers can exhibit different biological activities due to the three-dimensional nature of their interactions with receptors and transporters. wikipedia.org

While specific research on the individual enantiomers of this compound is limited, extensive studies on related amphetamines provide a strong basis for predicting stereoselective activity. For instance, in the methylenedioxyamphetamine series, the (S)-(+) enantiomers are generally more potent in their effects on the central nervous system. Research on MDA has shown that the (+)-stereoisomer is slightly more potent than the (-)-enantiomer at producing long-term serotonin depletion. nih.gov This suggests that the neurotoxic effects are stereoselective, with the (S)-enantiomer being the more active eutomer. This pattern is also observed with MDMA. nih.gov